![molecular formula C9H6BrF3O2 B2503493 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone CAS No. 1558247-47-4](/img/structure/B2503493.png)

1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

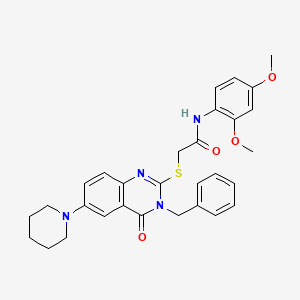

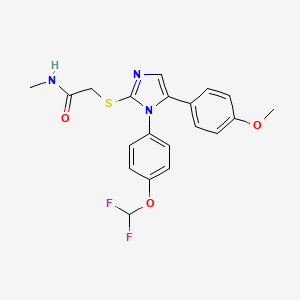

1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone is a chemical compound that is part of a broader class of organic molecules that include a bromo and trifluoromethoxy substituent on a phenyl ring, attached to an ethanone group. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of enantiomerically pure diarylethanes involves a 7-step procedure starting from a methanone precursor, which suggests that the synthesis of this compound could also involve multiple steps and the use of a methanone precursor . Additionally, the synthesis of related compounds sometimes employs photoremovable protecting groups, indicating that light-sensitive reactions may be applicable in the synthesis of similar compounds .

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography, which provides detailed information about the geometrical parameters of the molecule . Computational methods such as DFT (Density Functional Theory) and TD-DFT (Time-Dependent Density Functional Theory) calculations are also used to predict and analyze the molecular structure, electronic transitions, and spectral features . These methods could be applied to this compound to gain insights into its molecular structure and properties.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various techniques. For instance, the photolytic release of protected acids from photoremovable protecting groups is quantified, and isolated yields are reported . The vibrational frequencies and assignments, as well as HOMO-LUMO analysis, provide insights into the stability and electronic properties of the molecules . Molecular docking studies suggest potential biological activities, such as inhibitory activity against certain enzymes . These techniques could be applied to study the physical and chemical properties of this compound.

Aplicaciones Científicas De Investigación

Synthesis of Naphthalenes and Naphthols

- The compound has been utilized in the synthesis of naphthalenes and naphthols. For example, Schlosser & Castagnetti (2001) described the generation of phenyllithium intermediates from bromo-trifluoromethoxy benzene derivatives, which can be further processed to produce naphthalenes and naphthols Schlosser & Castagnetti, 2001.

Synthesis of Diazepine Derivatives

- It serves as a precursor in the synthesis of various diazepine derivatives. Liszkiewicz et al. (2006) detailed the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones using a basic-activated cyclization reaction Liszkiewicz et al., 2006.

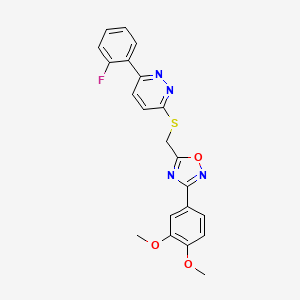

Synthesis of Triazoles

- Golobokova et al. (2020) used a brominated derivative similar to 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone for the selective synthesis of functionally substituted 1,2,3-triazoles Golobokova et al., 2020.

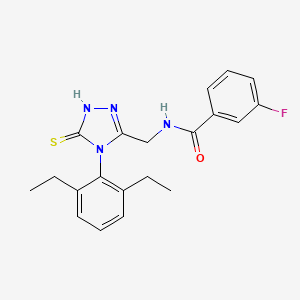

Synthesis of Tetrazole Derivatives

- In a study by Mohsen et al. (2014), phenacyl bromide derivatives, similar in structure to this compound, were used to synthesize various tetrazole derivatives and evaluate their anticholinesterase activities Mohsen et al., 2014.

Synthesis of Chalcones and DNA Binding Studies

- Rasool et al. (2021) conducted a study involving the synthesis of chalcones similar to this compound and investigated their DNA binding, urease inhibition, antioxidant properties, and theoretical studies including DFT and molecular docking Rasool et al., 2021.

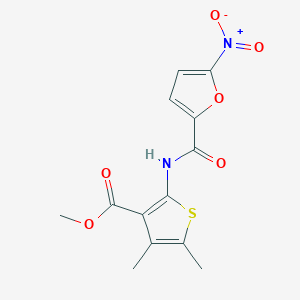

Synthesis of Thiazole and Thiophene Derivatives

- Hessien et al. (2009) described the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing a tosyl moiety, starting from compounds structurally related to this compound Hessien et al., 2009.

Synthesis of Enantiomerically Pure Ethanes

- A study by Zhang et al. (2014) showcased a synthesis procedure starting from a similar bromophenyl ethanone compound to create enantiomerically pure diarylethanes Zhang et al., 2014.

Synthesis of Ferrocenyl Derivatives

- Liu et al. (2010) synthesized a series of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives, showing the versatility of ethanone derivatives in creating complex molecular structures Liu et al., 2010.

Use in Photoprotective Applications

- Atemnkeng et al. (2003) introduced a new photoremovable protecting group for carboxylic acids using 1-[2-(2-hydroxyalkyl)phenyl]ethanone, indicating the potential for similar uses of this compound Atemnkeng et al., 2003.

Synthesis of α,β-Unsaturated Ketones

- Curti et al. (2007) described a method to synthesize a variety of chalcone analogues, including α,β-unsaturated ketones, starting from α-bromoketones similar to the compound Curti et al., 2007.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-bromo-5-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-5(14)7-4-6(2-3-8(7)10)15-9(11,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYKTJGFLOVCTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)

![N'-(3,4-Dimethylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2503412.png)

![1-Benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine](/img/structure/B2503419.png)

![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)

![2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B2503422.png)

![2-Chloro-N-[(2R,3R)-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2503433.png)